molecular formula C14H15N3S B14174386 4-(1,2-Dimethylindol-3-yl)-5-methyl-1,3-thiazol-2-amine CAS No. 899398-28-8

4-(1,2-Dimethylindol-3-yl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B14174386
CAS No.: 899398-28-8
M. Wt: 257.36 g/mol
InChI Key: RTBVTFPSDABEHE-UHFFFAOYSA-N
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Description

4-(1,2-Dimethylindol-3-yl)-5-methyl-1,3-thiazol-2-amine is a heterocyclic compound that features both indole and thiazole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with different biological targets, making it a subject of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Dimethylindol-3-yl)-5-methyl-1,3-thiazol-2-amine typically involves the construction of the indole and thiazole rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiazole ring can be synthesized using a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability. This includes using continuous flow reactors to improve reaction efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and increase throughput .

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Dimethylindol-3-yl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for different applications .

Scientific Research Applications

4-(1,2-Dimethylindol-3-yl)-5-methyl-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2-Dimethylindol-3-yl)-5-methyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both indole and thiazole rings in a single molecule provides a versatile scaffold for drug development .

Properties

CAS No.

899398-28-8

Molecular Formula

C14H15N3S

Molecular Weight

257.36 g/mol

IUPAC Name

4-(1,2-dimethylindol-3-yl)-5-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C14H15N3S/c1-8-12(13-9(2)18-14(15)16-13)10-6-4-5-7-11(10)17(8)3/h4-7H,1-3H3,(H2,15,16)

InChI Key

RTBVTFPSDABEHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C3=C(SC(=N3)N)C

solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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